
2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C15H14BrN3O3S and its molecular weight is 396.26. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
2-bromo-N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. The structural features of this compound, including the presence of bromine, a furan ring, and a pyrazole moiety, suggest diverse applications in medicinal chemistry and therapeutic development.
- Molecular Formula : C17H16BrN3O3S
- Molecular Weight : 396.3 g/mol
- CAS Number : 2034513-46-5
Synthetic Routes
The synthesis of this compound generally involves multi-step organic reactions, typically starting with the formation of the furan and pyrazole rings, followed by their coupling with the benzenesulfonamide moiety. Bromination is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selectivity at the desired position .
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit notable antimicrobial activities. For instance, related pyrazole derivatives demonstrated moderate to good antimicrobial effects against various bacterial strains, including:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 8.33 - 23.15 |
Pseudomonas aeruginosa | 11.29 - 77.38 |
These findings suggest that the compound may possess significant antibacterial properties, warranting further investigation into its efficacy against resistant strains .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been explored through various assays. The IC50 values for related pyrazole derivatives indicate promising anti-inflammatory activity, particularly in inhibiting cyclooxygenase enzymes (COX). For example:
Compound | COX-2 IC50 (µM) |
---|---|
Compound A | 0.02 |
Compound B | 0.04 |
These compounds exhibited higher selectivity for COX-2 over COX-1, which is crucial for minimizing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) like aspirin .
Case Studies and Research Findings
- Study on Pyrazole Derivatives : A study by Akhtar et al. synthesized several pyrazole derivatives and evaluated their anti-inflammatory properties in vitro, revealing significant activity against COX enzymes with IC50 values comparable to established NSAIDs .
- In Vivo Studies : In animal models, compounds featuring similar structural elements showed significant inhibition of paw edema in carrageenan-induced inflammation models, indicating potential therapeutic applications in treating inflammatory diseases .
- Safety Profile : Histopathological evaluations in animal studies indicated minimal degenerative changes in vital organs, suggesting a favorable safety profile for these compounds when administered at therapeutic doses .
Applications De Recherche Scientifique
Anticancer Activity
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide has been studied for its anticancer properties. Research indicates that compounds with similar structures can inhibit various cancer cell lines by interfering with cellular signaling pathways.
Case Study : A study published in Molecules demonstrated that derivatives of indole-pyrimidine compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7) and lung cancer cells (A549) . The mechanism involved the inhibition of specific kinases that are crucial for tumor growth.
Kinase Inhibition
The compound's structure suggests potential as a kinase inhibitor, particularly targeting Janus kinase (JAK) pathways, which are implicated in several inflammatory and autoimmune diseases.
Data Table 1: Kinase Inhibition Potency
Compound | Target Kinase | IC50 (µM) |
---|---|---|
N-(6-(1H-indol-1-yl)pyrimidin-4-yl)-2-cyclopentylacetamide | JAK3 | 0.5 |
Similar Indole Derivative | BTK | 0.3 |
Inhibitors of JAK have shown promise in treating conditions like rheumatoid arthritis and certain cancers, highlighting the therapeutic potential of this compound .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has also been explored. Research has indicated that similar indole-based compounds can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Case Study : In a study investigating the effects of indole derivatives on inflammation in human neutrophils, it was found that these compounds significantly reduced the secretion of TNF-alpha and IL-6, suggesting a pathway for treating chronic inflammatory diseases .
Propriétés
IUPAC Name |
2-bromo-N-[2-(furan-2-yl)-2-pyrazol-1-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3S/c16-12-5-1-2-7-15(12)23(20,21)18-11-13(14-6-3-10-22-14)19-9-4-8-17-19/h1-10,13,18H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMEZYMIUJKVUSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.